molecular formula C12H18BrNO B6350917 (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide CAS No. 205450-98-2

(4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide

Cat. No. B6350917
CAS RN: 205450-98-2
M. Wt: 272.18 g/mol
InChI Key: IHVODKCBPBBZSU-UHFFFAOYSA-M
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Description

The compound you mentioned seems to be a type of organic salt, possibly used in chemical reactions due to its potential as a reagent. It contains an acetylphenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with an acetyl group (a carbon double-bonded to an oxygen and single-bonded to a methyl group) attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Without specific information on “(4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide”, I can’t provide a detailed analysis .

Scientific Research Applications

Supramolecular Catalysis

  • Research Application : The interaction of (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide with cucurbit[7]uril (CB[7]) can modulate the reactivity of ionic intermediates in both alkaline and acidic conditions. This highlights the potential of CB[n] molecules in supramolecular catalysis (Xu et al., 2021).

Organic Synthesis

  • Research Application : The compound has been used in the synthesis of 1‐(4‐Acetylphenyl)‐2‐Phenylethane through reactions involving potassium organotrifluoroborates and cross-coupling techniques (Molander & Petrillo, 2007).

Bromination Reactions

  • Research Application : It plays a role in the bromination of 2,3-diarylcyclopent-2-en-1-ones, a method important for creating bromo-substituted cyclopentenones and analogues useful in organic synthesis (Shirinian et al., 2012).

Antimicrobial Properties

  • Research Application : Derivatives of this compound have been synthesized and tested for antibacterial and antifungal activities. This showcases its potential use in developing new antimicrobial agents (Baranovskyi et al., 2018).

Cholinesterase Reactivation

  • Research Application : The compound has been studied for its potential in reactivating phosphorylated acetylcholinesterase, an enzyme that is crucial in nerve function (Bobkova, 2015).

Asymmetric Synthesis

  • Research Application : It's used in the development of novel chiral phase-transfer catalysts for asymmetric synthesis of alpha-amino acids (Ooi et al., 2003).

Chemical Structure Analysis

  • Research Application : The compound is utilized in crystal structure determination and analysis, providing insights into molecular interactions and stability (Kobkeatthawin et al., 2017).

Analytical Chemistry

  • Research Application : In the field of analytical chemistry, it's used for the detection of alcohols, aldehydes, and ketones by liquid chromatography/electrospray mass spectrometry (Barry et al., 2003).

Safety and Hazards

The safety and hazards of a compound depend on its properties. For example, if it’s a strong acid or base, it could be corrosive. If it’s volatile, it could be flammable .

Future Directions

The future directions for a compound would depend on its potential uses. For example, if it’s a useful reagent in chemical reactions, research could be done to find more efficient ways to synthesize it, or new reactions it could be used in .

properties

IUPAC Name

(4-acetylphenyl)methyl-trimethylazanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO.BrH/c1-10(14)12-7-5-11(6-8-12)9-13(2,3)4;/h5-8H,9H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVODKCBPBBZSU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C[N+](C)(C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657028
Record name (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205450-98-2
Record name (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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